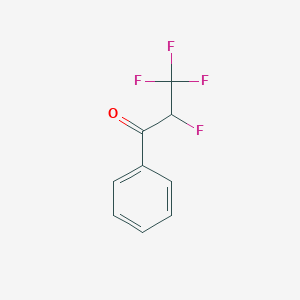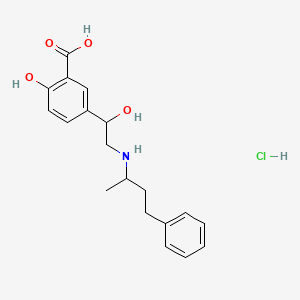
Labetalol 1-Carboxylic Acid Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Labetalol 1-Carboxylic Acid Hydrochloride is a derivative of labetalol, a medication primarily used to treat high blood pressure. This compound is known for its ability to block both alpha and beta-adrenergic receptors, making it effective in managing hypertension and angina .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Labetalol 1-Carboxylic Acid Hydrochloride involves multiple steps. One common method includes the reaction of 4-phenylbutan-2-amine with 5-bromoacetylsalicylamide in the presence of a solvent to form an intermediate compound. This intermediate is then reduced using sodium borohydride in the presence of a base and solvent to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving recrystallization using methanol and isopropyl alcohol .
Analyse Des Réactions Chimiques
Types of Reactions
Labetalol 1-Carboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Labetalol 1-Carboxylic Acid Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for method development and validation.
Medicine: It is used in the development of new antihypertensive drugs and in the study of drug interactions.
Industry: It is used in the production of pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
Labetalol 1-Carboxylic Acid Hydrochloride exerts its effects by blocking alpha-1, beta-1, and beta-2 adrenergic receptors. This action reduces heart rate and dilates blood vessels, leading to a decrease in blood pressure . The compound also reduces the release of renin, a hormone that regulates blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lisinopril: An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure.
Amlodipine: A calcium channel blocker used to treat high blood pressure and angina.
Uniqueness
Labetalol 1-Carboxylic Acid Hydrochloride is unique in its ability to block both alpha and beta-adrenergic receptors, providing a dual mechanism of action that is not seen in many other antihypertensive drugs . This dual action makes it particularly effective in managing complex cases of hypertension and angina .
Propriétés
Formule moléculaire |
C19H24ClNO4 |
|---|---|
Poids moléculaire |
365.8 g/mol |
Nom IUPAC |
2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-13(7-8-14-5-3-2-4-6-14)20-12-18(22)15-9-10-17(21)16(11-15)19(23)24;/h2-6,9-11,13,18,20-22H,7-8,12H2,1H3,(H,23,24);1H |
Clé InChI |
SGBUZBCTFUVXON-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


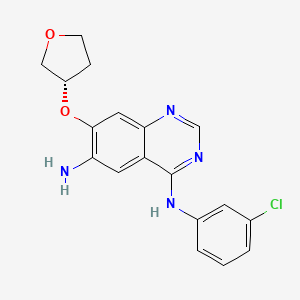
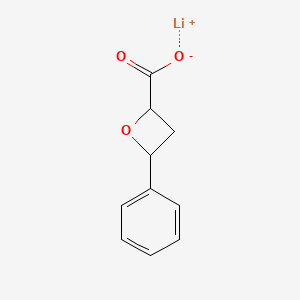
![2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2h,3h-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B13425184.png)
![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)
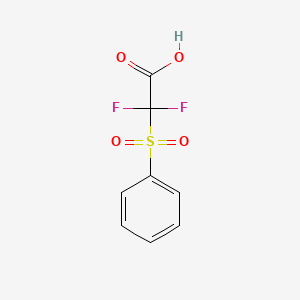

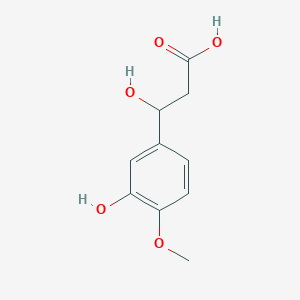
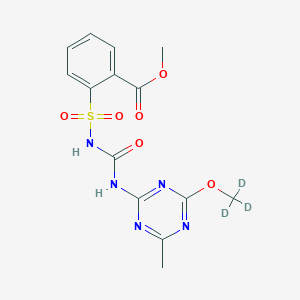
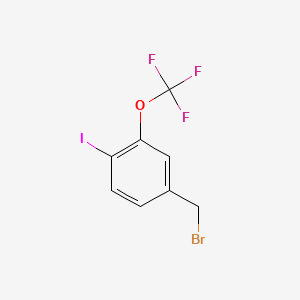
![3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13425211.png)


![1-N-methyl-2-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]benzene-1,2-dicarboxamide](/img/structure/B13425228.png)
